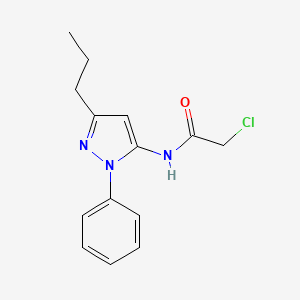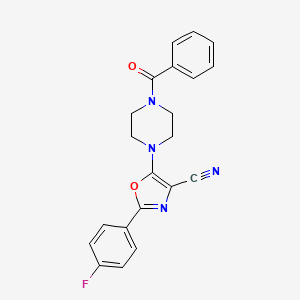![molecular formula C15H19NO2S3 B2363084 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane CAS No. 328263-20-3](/img/structure/B2363084.png)
2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane is a chemical compound with the linear formula C15H19NO2S3 . It has a molecular weight of 341.516 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane are not detailed in the search results. The compound has a molecular weight of 341.516 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
1. Crystal Structure and Spectroscopic Properties
The crystal structures of related compounds containing cyclohexylsulfanyl groups have been extensively studied. For instance, Aydinli et al. (2010) examined the crystal structures of compounds with cyclohexylsulfanyl and found that the cyclohexyl rings adopt a chair conformation, offering insights into the structural behavior of similar compounds (Aydinli, G., Sayil, C., & Ibiş, C., 2010).
2. Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds with structures akin to 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane have been a subject of interest. Dudová et al. (2002) explored the nucleophilic substitution in o-nitrochlorobenzenes, a process potentially relevant to the synthesis and reactivity of compounds with similar structures (Dudová, K., Částek, F., Macháček, V., & Šimůnek, P., 2002).
3. Electrocatalytic Applications
Anamika et al. (2020) synthesized heteroleptic Ni(ii) complexes involving 1,1-dithiolate ligands, closely related in structure to 2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane. These complexes showed promising electrocatalytic properties for oxygen evolution reactions, hinting at potential applications in energy conversion and storage technologies (Anamika, D. Yadav, K.K. Manar, C.L. Yadav, K. Kumar, V. Ganesan, M. Drew, & N. Singh, 2020).
4. Aromatic and Heteroaromatic Compound Synthesis
Bianchi et al. (2003) demonstrated the use of related compounds in the synthesis of ring-fused aromatic or heteroaromatic compounds, a process that may be pertinent for designing complex molecular structures for various applications (Bianchi, L., Dell'erba, C., Maccagno, M., Mugnoli, A., Novi, M., Petrillo, G., Sancassan, F., & Tavani, C., 2003).
properties
IUPAC Name |
2-(2-cyclohexylsulfanyl-5-nitrophenyl)-1,3-dithiolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S3/c17-16(18)11-6-7-14(21-12-4-2-1-3-5-12)13(10-11)15-19-8-9-20-15/h6-7,10,12,15H,1-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPROZCEUPMIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C3SCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

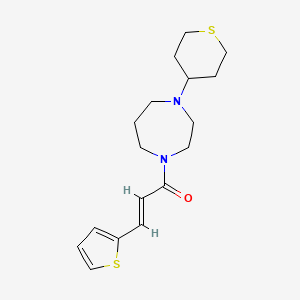
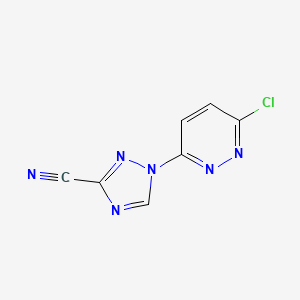
![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)

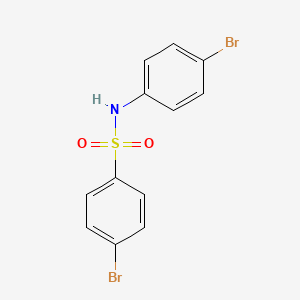
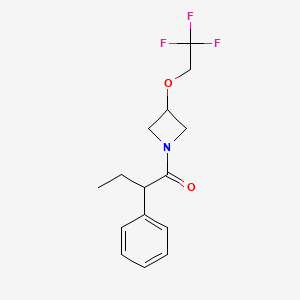


![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)
